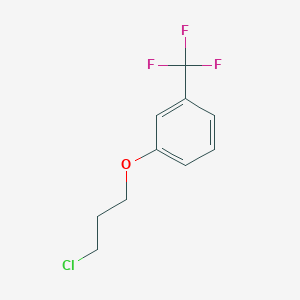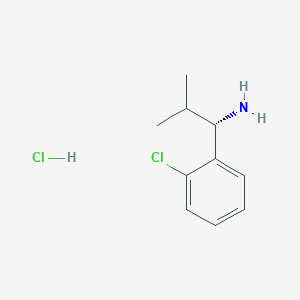
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a chlorophenyl group attached to a methylpropanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chlorophenylacetone.
Reductive Amination: The 2-chlorophenylacetone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution: The resulting racemic mixture is then resolved using chiral resolution techniques to obtain the (s)-enantiomer.
Hydrochloride Formation: Finally, the (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products
Oxidation: Formation of 2-chlorophenylacetone or 2-chlorobenzoic acid.
Reduction: Formation of 2-chlorophenylethanol or 2-chlorophenylamine.
Substitution: Formation of various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. By modulating these neurotransmitter pathways, the compound can influence mood, cognition, and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorophenylhydrazine hydrochloride
- 2-Chlorophenyl methylcarbamate
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural configuration and its selective interaction with monoamine neurotransmitter systems. This distinguishes it from other similar compounds that may have different pharmacological profiles and applications.
Propiedades
Fórmula molecular |
C10H15Cl2N |
|---|---|
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
(1S)-1-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1 |
Clave InChI |
GFBJTWMFXJYTLE-PPHPATTJSA-N |
SMILES isomérico |
CC(C)[C@@H](C1=CC=CC=C1Cl)N.Cl |
SMILES canónico |
CC(C)C(C1=CC=CC=C1Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


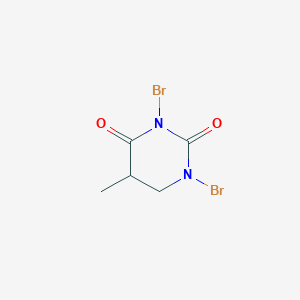
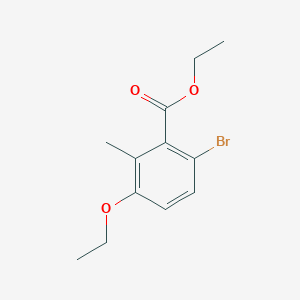
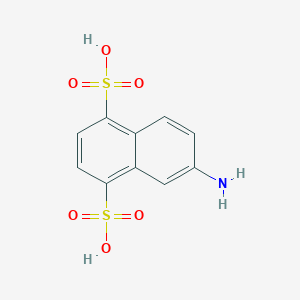
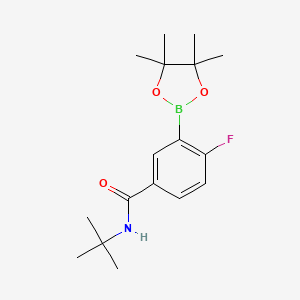
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
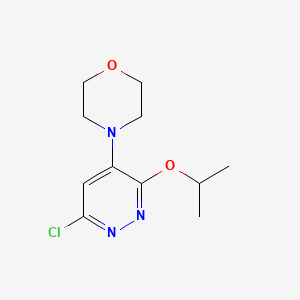

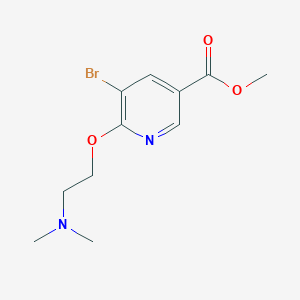
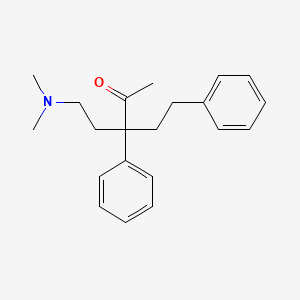

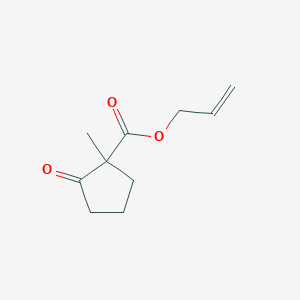
![2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13987676.png)

